REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][NH:17][C:18]([CH:20]2[CH2:22][CH2:21]2)=[O:19])=[CH:12][CH:11]=1)=O)(C)(C)C.Cl>CCOC(C)=O.CO>[CH:20]1([C:18]([NH:17][CH2:16][C:13]2[CH:12]=[CH:11][C:10]([CH2:9][NH2:8])=[CH:15][CH:14]=2)=[O:19])[CH2:21][CH2:22]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the mixture overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the resulting solid in water
|
Type
|
EXTRACTION
|
Details
|
extract three times with chloroform/iso-propanol (3:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic extracts over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the crude mixture by chromatography on silica gel (40 g, pre-packed cartridge)
|
Type
|
WASH
|
Details
|
eluting with DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) (1:0 over 5 min, 19:1 over 5 min, 9:1 over 5 min, 4:1 over 5 min, 1:1 over 10 min, 1:3; 50 mL/min)
|
Duration
|
10 min
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)NCC1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 275 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |